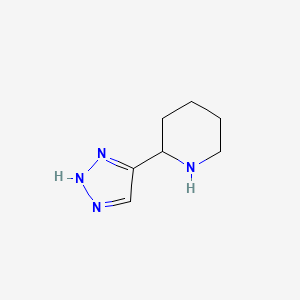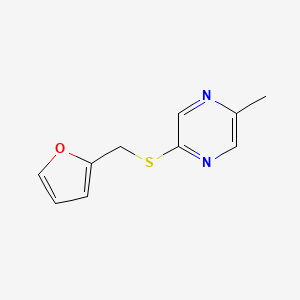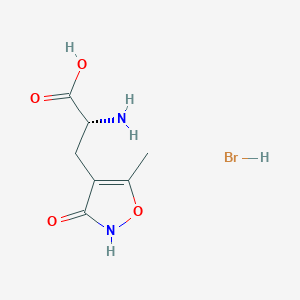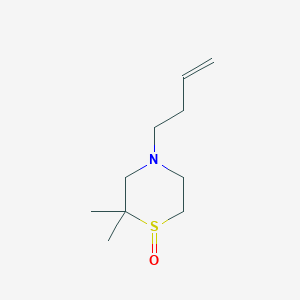
4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide is a sulfur-containing heterocyclic compound It features a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide typically involves the following steps:
Formation of the Thiomorpholine Ring: This can be achieved through the cyclization of appropriate precursors, such as 3-mercaptoalkyl halides or sulfonates, under basic conditions.
Introduction of the But-3-en-1-yl Group: This step involves the alkylation of the thiomorpholine ring with a suitable but-3-en-1-yl halide or sulfonate.
Oxidation: The final step is the oxidation of the sulfur atom to form the sulfoxide. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide can be reduced back to the corresponding sulfide.
Substitution: The but-3-en-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of the sulfone derivative.
Reduction: Formation of the sulfide derivative.
Substitution: Formation of various substituted thiomorpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form reversible covalent bonds with nucleophilic sites in proteins or enzymes, potentially modulating their activity. The but-3-en-1-yl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiomorpholine: Lacks the but-3-en-1-yl and dimethyl substitutions.
4-(But-3-en-1-yl)thiomorpholine: Lacks the dimethyl substitutions.
2,2-Dimethylthiomorpholine: Lacks the but-3-en-1-yl group.
Uniqueness
4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide is unique due to the combination of the but-3-en-1-yl group and the dimethyl substitutions on the thiomorpholine ring
Eigenschaften
Molekularformel |
C10H19NOS |
|---|---|
Molekulargewicht |
201.33 g/mol |
IUPAC-Name |
4-but-3-enyl-2,2-dimethyl-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C10H19NOS/c1-4-5-6-11-7-8-13(12)10(2,3)9-11/h4H,1,5-9H2,2-3H3 |
InChI-Schlüssel |
WRUIMLOOKHCJPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CCS1=O)CCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


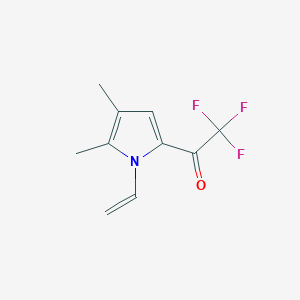
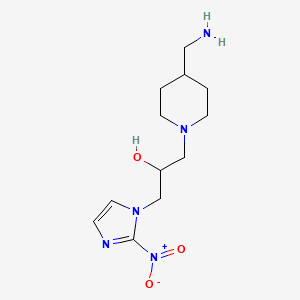

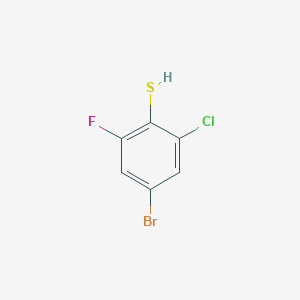
![N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12852116.png)
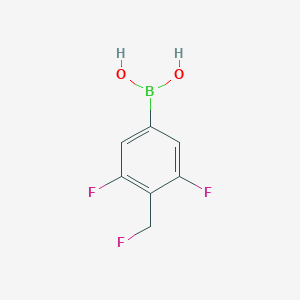
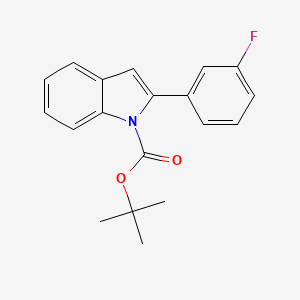
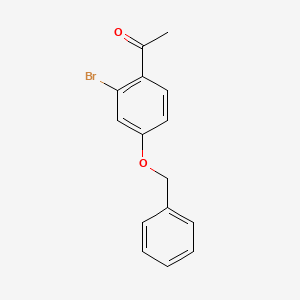
![4-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12852156.png)

